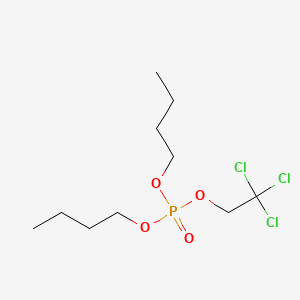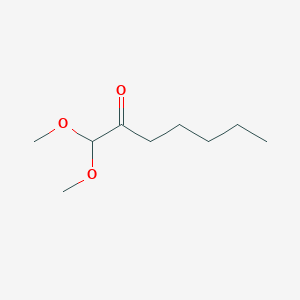
4-Oxo-4H-thiopyran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-thiopyran-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClO2S. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride group at the 3-position and an oxo group at the 4-position of the thiopyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-3-carbonyl chloride typically involves the chlorination of 4-oxo-4H-thiopyran-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Oxo-4H-thiopyran-3-carboxylic acid+SOCl2→4-Oxo-4H-thiopyran-3-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-thiopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: It can be reduced to form 4-oxo-4H-thiopyran-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: Produces various substituted thiopyran derivatives.
Hydrolysis: Produces 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: Produces 4-oxo-4H-thiopyran-3-methanol.
Scientific Research Applications
4-Oxo-4H-thiopyran-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-thiopyran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-thiopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Oxo-4H-thiopyran-3-methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.
Uniqueness
4-Oxo-4H-thiopyran-3-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of derivatives with diverse applications .
Properties
CAS No. |
51727-16-3 |
|---|---|
Molecular Formula |
C6H3ClO2S |
Molecular Weight |
174.61 g/mol |
IUPAC Name |
4-oxothiopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)4-3-10-2-1-5(4)8/h1-3H |
InChI Key |
FZQLPYNVCOAXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C(C1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)





![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

